Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C8H9ClF2N2O2 |
|---|---|
Molecular Weight |
238.62 g/mol |
IUPAC Name |
ethyl 3-[chloro(difluoro)methyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9ClF2N2O2/c1-3-15-7(14)5-4-13(2)12-6(5)8(9,10)11/h4H,3H2,1-2H3 |
InChI Key |
FIOCAFXJNSJHHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)(F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate typically involves the reaction of chlorodifluoromethyl-substituted pyrazole derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an organic solvent like tetrahydrofuran (THF) for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalytic hydrogenative dechlorination reactions using heterogeneous palladium catalysts have been explored to achieve selective synthesis of this compound . The use of continuous-flow reactors allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazole-4-carboxylic acid derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate is a pyrazole compound with a chlorodifluoromethyl group that has a molar mass of approximately 238.62 g/mol. It is typically a white crystalline solid, soluble in organic solvents like methanol, with a melting point between 61 to 65 °C. This compound is primarily utilized in agricultural chemistry for synthesizing fungicides.
Applications in Agricultural Chemistry
This compound is a crucial precursor in the synthesis of fungicides such as sedaxane and fluxapyroxad. These fungicides are known to inhibit succinate ubiquinone oxidoreductase, an enzyme critical for fungal respiration. Derivatives of this compound have demonstrated potent antifungal activity, making them valuable in crop protection.
Fungicidal Action: Research indicates that this compound acts by inhibiting key enzymes involved in fungal metabolism, leading to cell death.
Synthesis of Fungicides: This compound is used as a building block in the synthesis of various fungicides. The halogenation pattern in its structure enhances its biological activity against specific fungal pathogens and provides distinct chemical reactivity compared to its analogs.
Mechanism of Action
The mechanism of action of Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The chlorodifluoromethyl group distinguishes this compound from closely related pyrazole derivatives. Key analogs include:
- Ethyl 3-(trifluoromethyl)-1-methylpyrazole-4-carboxylate : Features a -CF₃ group instead of -CF₂Cl. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability .
- Ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate : Substitutes -CHF₂ for -CF₂Cl. The difluoromethyl group is less electronegative but retains some fluorinated characteristics .
- Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate : Replaces the methyl group with a phenyl ring, significantly altering steric and electronic properties .
Table 1: Substituent Comparison
| Compound Name | Substituent at 3-Position | 1-Position Group | Key Structural Feature |
|---|---|---|---|
| Ethyl 3-(Chlorodifluoromethyl)-1-methyl-... | -CF₂Cl | -CH₃ | Hybrid halogen/fluorine substituent |
| Ethyl 3-(trifluoromethyl)-1-methyl-... | -CF₃ | -CH₃ | Strong electron-withdrawing group |
| Ethyl 3-(difluoromethyl)-1-methyl-... | -CHF₂ | -CH₃ | Moderate fluorination |
| Ethyl 1-phenyl-3-(trifluoromethyl)-... | -CF₃ | -Ph | Aromatic bulkiness |
Physicochemical Properties
- Melting Points :
- NMR Profiles :
Biological Activity
Ethyl 3-(chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on various research findings.
This compound is characterized by the following structural formula:
- Molecular Formula : C₉H₈ClF₂N₃O₂
- Molecular Weight : 251.63 g/mol
The compound features a pyrazole ring with a chlorodifluoromethyl substituent, which enhances its lipophilicity and biological activity.
Antifungal Properties
Recent studies have highlighted the antifungal potential of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various fungal strains, including Corynespora mazei and Botrytis cinerea. The compound showed efficacy rates between 50% and 80% at concentrations of 50 mg/L , indicating its potential as a lead compound for developing new fungicides .
The mechanism of action involves inhibition of key metabolic pathways in fungi. The chlorodifluoromethyl group enhances the compound's binding affinity to target enzymes, leading to disruption in fungal growth and reproduction. This mode of action is similar to other pyrazole-based fungicides that interfere with succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Continuous Flow Synthesis : This method allows for efficient production under controlled conditions, minimizing by-products.
- Catalytic Reactions : Utilizing palladium-based catalysts for dehalogenation reactions has shown promising results in synthesizing this compound from precursors .
Case Study 1: Antifungal Efficacy
A study published in the Journal of Heterocyclic Chemistry evaluated the antifungal activity of several difluoromethylpyrazole derivatives, including this compound. The results indicated that derivatives with enhanced fluorination exhibited improved antifungal properties compared to their non-fluorinated counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship revealed that modifications to the pyrazole ring significantly affect biological activity. The presence of halogen substituents was found to enhance both lipophilicity and biological efficacy, making these compounds suitable candidates for further development as antifungals .
Comparative Biological Activity Table
| Compound Name | Antifungal Activity (%) | Mechanism of Action |
|---|---|---|
| This compound | 50 - 80 | Inhibition of SDH |
| Ethyl 3-(Difluoromethyl)-1-methylpyrazole-4-carboxylate | 40 - 70 | Disruption of mitochondrial respiration |
| Ethyl 3-(Trifluoromethyl)-1-methylpyrazole-4-carboxylate | 60 - 85 | Inhibition of enzyme activity |
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, including cyclocondensation reactions. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of ethyl cyanoacetate derivatives with hydrazines or nitriles under reflux in alcoholic media . Key factors include solvent choice (e.g., N,N-dimethylacetamide), temperature (80–100°C), and catalysts (e.g., K₂CO₃), which significantly affect yields and byproduct formation. Post-synthesis purification via silica gel chromatography is common .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR (¹H/¹³C): Essential for confirming substituent positions and purity. For example, ¹H-NMR of similar compounds resolves methyl, ethyl, and aromatic protons, with shifts around δ 1.3–1.4 ppm for ethyl groups and δ 3.8–4.3 ppm for methyl-pyrazole moieties .
- X-ray crystallography: Tools like SHELXL and Mercury CSD enable precise determination of molecular geometry and intermolecular interactions. Crystallographic data for analogs reveal planar pyrazole rings and bond lengths (e.g., C-Cl: ~1.74 Å) .
- LC-MS/HPLC: Validates molecular weight and purity, with [M+H]⁺ peaks matching theoretical values (e.g., m/z 255 for C₈H₉ClF₂N₂O₃) .
Q. How do the physicochemical properties (e.g., solubility, logP) impact formulation in biological assays?
The compound’s logP (~2.5–3.0) suggests moderate lipophilicity, favoring solubility in DMSO or ethanol for in vitro studies. The chlorodifluoromethyl group enhances electronegativity, potentially improving membrane permeability . Preformulation studies should assess stability under physiological pH (e.g., 4–8) to avoid ester hydrolysis .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) predict reactivity and bioactivity?
- DFT calculations: Optimize molecular geometry and predict electrostatic potential maps. For example, studies on analogous pyrazoles reveal nucleophilic sites at the carboxylate oxygen and electrophilic regions near the chlorodifluoromethyl group .
- Molecular docking: Used to screen against targets like fungal CYP51 or bacterial enzymes. Docking scores (e.g., ΔG = −8.2 kcal/mol) correlate with experimental MIC values for antifungal activity .
Q. How does regioselectivity in derivatization (e.g., substitution at N1 vs. C3) influence bioactivity?
Methylation at N1 stabilizes the pyrazole ring, while substituents at C3 (e.g., Cl, CF₂Cl) modulate electronic effects. For example, replacing CF₂Cl with CF₃ in analogs reduces antibacterial potency by 50%, highlighting the role of halogen electronegativity in target binding .
Q. What mechanisms explain contradictory bioactivity results in antimicrobial assays across studies?
Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). For instance, MIC values for S. aureus vary from 8 µg/mL to >64 µg/mL depending on inoculum size and growth medium . Redox-active metabolites in certain media (e.g., RPMI-1640) may also interfere with viability assays .
Methodological Considerations
Q. How can researchers mitigate challenges in crystallizing this compound for X-ray studies?
- Solvent screening: Use mixed solvents (e.g., hexane:ethyl acetate) to optimize crystal growth.
- Temperature gradients: Slow cooling from 50°C to 4°C promotes ordered lattice formation.
- Additives: Small amounts of trifluoroacetic acid (TFA) can improve crystal morphology .
Q. What protocols validate synthetic intermediates during multi-step synthesis?
- TLC/MS monitoring: Track reaction progress using Rf values and [M+H]⁺ signals.
- Isolation via flash chromatography: Employ gradients (e.g., 10–50% ethyl acetate in hexane) to separate intermediates.
- In situ FT-IR: Confirm functional group transformations (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
